2-氯喹啉-6-羧酸乙酯

描述

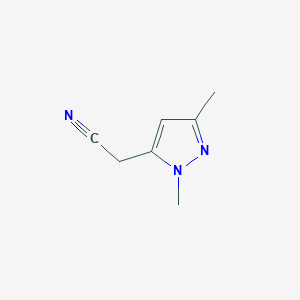

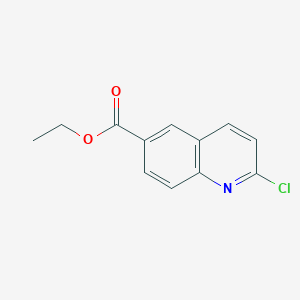

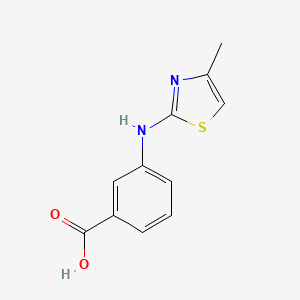

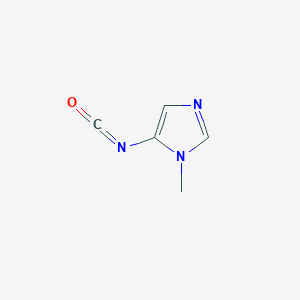

Ethyl 2-chloroquinoline-6-carboxylate is a chemical compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.66 g/mol. It is used for research and development purposes .

Synthesis Analysis

The synthesis of Ethyl 2-chloroquinoline-6-carboxylate involves several steps. Initially, ethyl-2-oxoquinoline-3-carboxylates are obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate . The 2-chloroquinoline-3-carboxylates are then obtained by the reaction with POCl3 in good yields . Another method involves the use of PEG-supported sulfonic acid to perform the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate .

Molecular Structure Analysis

The molecular structure of Ethyl 2-chloroquinoline-6-carboxylate can be analyzed using various spectroscopic techniques such as NMR, HPLC, LC-MS, and UPLC .

Chemical Reactions Analysis

Quinoline, the core structure of Ethyl 2-chloroquinoline-6-carboxylate, exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .

科学研究应用

抗氧化能力和反应途径

抗氧化剂在保护机体免受氧化应激方面发挥着至关重要的作用,而 2-氯喹啉-6-羧酸乙酯可能会在这一背景下得到探索。ABTS/PP 脱色试验是一种评估化合物抗氧化能力的突出方法,包括 2-氯喹啉-6-羧酸乙酯的潜在应用。此方法涉及抗氧化剂与 ABTS 自由基阳离子的反应,从而衡量抗氧化剂的有效性。一些抗氧化剂可以与 ABTS 形成偶联加合物,这可能包括 2-氯喹啉-6-羧酸乙酯的衍生物,具体取决于它们的结构和化学性质 (Ilyasov 等,2020).

药物开发潜力

氯喹及其衍生物因其药理特性(尤其是其抗疟疾作用)而被广泛研究。2-氯喹啉-6-羧酸乙酯与氯喹共享一个结构基序,可能会被探索用于类似或新颖的治疗应用。对含氯喹化合物的研究突出了基于喹啉骨架重新利用和开发新药的潜力,为研究 2-氯喹啉-6-羧酸乙酯在药物开发中的作用指明了一条途径 (Njaria 等,2015).

抗氧化活性分析方法

了解 2-氯喹啉-6-羧酸乙酯等化合物的抗氧化活性涉及复杂的分析技术。一篇关于用于测定抗氧化活性的分析方法的综述概述了各种可能适用的测定法,包括 FRAP 和 DPPH 测定法。这些基于电子转移机制的方法可以深入了解 2-氯喹啉-6-羧酸乙酯及其衍生物的抗氧化潜力 (Munteanu 和 Apetrei,2021).

作用机制

Target of Action

Ethyl 2-chloroquinoline-6-carboxylate is a derivative of quinoline, a heterocyclic compound that has been found to have versatile applications in the fields of industrial and synthetic organic chemistry . .

Mode of Action

Quinoline derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects .

Biochemical Pathways

Quinoline derivatives are known to interact with various biochemical pathways, leading to a wide range of pharmacological effects .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound .

Result of Action

Quinoline derivatives are known to have a wide range of pharmacological effects .

安全和危害

未来方向

The future directions for Ethyl 2-chloroquinoline-6-carboxylate could involve further exploration of its therapeutic potential. Quinoline derivatives are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Therefore, Ethyl 2-chloroquinoline-6-carboxylate could be a potential candidate for future drug discovery and development efforts.

生化分析

Biochemical Properties

Ethyl 2-chloroquinoline-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .

Cellular Effects

Ethyl 2-chloroquinoline-6-carboxylate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation and apoptosis. Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of ethyl 2-chloroquinoline-6-carboxylate involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to their inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, ethyl 2-chloroquinoline-6-carboxylate can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 2-chloroquinoline-6-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that ethyl 2-chloroquinoline-6-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or light exposure. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of ethyl 2-chloroquinoline-6-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefit without significant toxicity .

Metabolic Pathways

Ethyl 2-chloroquinoline-6-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of various metabolites. The compound can also influence the activity of other enzymes and cofactors involved in metabolic processes, leading to changes in the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of ethyl 2-chloroquinoline-6-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it can be transported into the mitochondria, where it may exert its effects on mitochondrial function and energy production .

Subcellular Localization

Ethyl 2-chloroquinoline-6-carboxylate exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may accumulate in the endoplasmic reticulum or Golgi apparatus, affecting protein processing and trafficking .

属性

IUPAC Name |

ethyl 2-chloroquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-3-5-10-8(7-9)4-6-11(13)14-10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDEPURZVGHLAOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591183 | |

| Record name | Ethyl 2-chloroquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29969-56-0 | |

| Record name | Ethyl 2-chloroquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-fluoroaniline](/img/structure/B1318855.png)

![5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1318874.png)